molecular formula C8H8N4O2 B1431488 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1639115-99-3

3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1431488
CAS No.: 1639115-99-3
M. Wt: 192.17 g/mol
InChI Key: GKMNUWYJEWYKIS-UHFFFAOYSA-N
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Description

3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with methyl groups at positions 3 and 8, and a nitro group at position 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

    Cyclization: The compound can form additional fused rings through cyclization reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used.

    Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.

Major Products:

    Reduction of the nitro group: yields 3,8-dimethyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.

    Electrophilic substitution: can introduce various functional groups at the methyl positions.

    Cyclization reactions: can produce complex polycyclic structures.

Scientific Research Applications

3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The nitro group plays a crucial role in its bioactivity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Uniqueness: 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both methyl and nitro groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-6(2)9-10-8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMNUWYJEWYKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of N′-(3-methyl-5-nitropyridin-2-yl)acetohydrazide (Step 67.2) (41.5 g, 198 mmol) in dioxane (180 mL) was added AcOH (35 mL) and the reaction mixture was stirred for 3 hr at 100° C. The reaction mixture was cooled RT and the crystallization was facilitated by the addition of Et2O (700 mL) over a period of 3 hr. After stirring the suspension for 3 hr at 0° C., the crystals were collected, washed with Et2O and dried to afford the title product (23.4 g, 119 mmol, 60% yield) as a light yellow solid. tR: 0.51 min (LC-MS 2); ESI-MS: 193 [M+H]+ (LC-MS 2); TLC (EtOAc/MeOH 9:1) Rf=0.35; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.60 (s, 3H) 2.80 (s, 3H) 7.87 (d, J=1.9 Hz, 1H) 9.45 (d, J=1.8 Hz, 1H).
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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